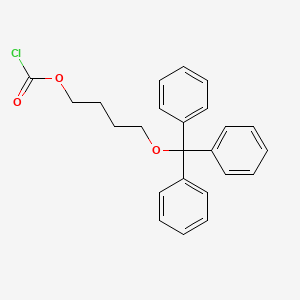
4-(Triphenylmethoxy)butyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylmethoxy)butyl carbonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a triphenylmethoxy group attached to a butyl chain, which is further linked to a carbonochloridate group
Méthodes De Préparation
The synthesis of 4-(Triphenylmethoxy)butyl carbonochloridate typically involves the reaction of 4-(triphenylmethoxy)butanol with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition or side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-(Triphenylmethoxy)butyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(triphenylmethoxy)butanol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Triphenylmethoxy)butyl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, particularly where specific reactivity is required.
Mécanisme D'action
The mechanism of action of 4-(Triphenylmethoxy)butyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of carbamates or carbonates. This reactivity is facilitated by the electron-withdrawing nature of the triphenylmethoxy group, which stabilizes the transition state during the reaction.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Triphenylmethoxy)butyl carbonochloridate include:
4-(Triphenylmethoxy)butyl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.
4-(Triphenylmethoxy)butyl bromide: Contains a bromide group, leading to different reactivity and applications.
4-(Triphenylmethoxy)butyl carbonate: Features a carbonate group, which may have different stability and reactivity profiles.
The uniqueness of this compound lies in its specific reactivity due to the carbonochloridate group, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90331-89-8 |
|---|---|
Formule moléculaire |
C24H23ClO3 |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
4-trityloxybutyl carbonochloridate |
InChI |
InChI=1S/C24H23ClO3/c25-23(26)27-18-10-11-19-28-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
Clé InChI |
WRKQBKGDAYUBHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




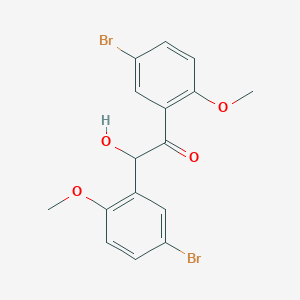

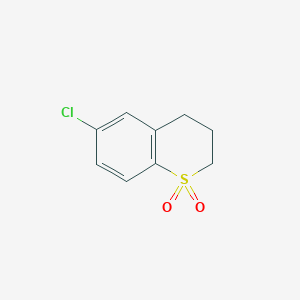
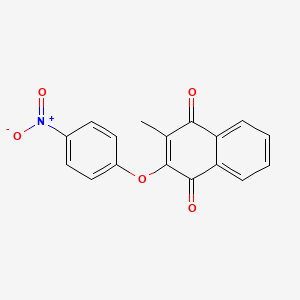

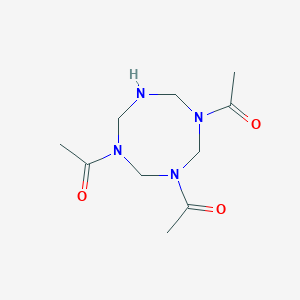
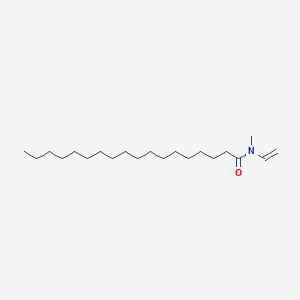

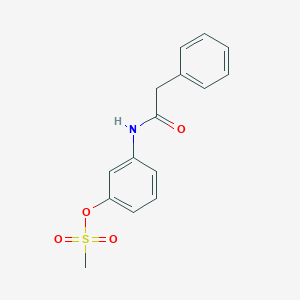


![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
